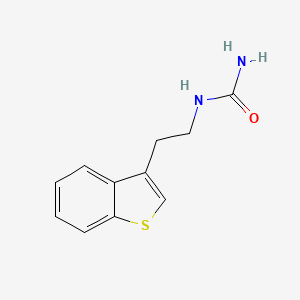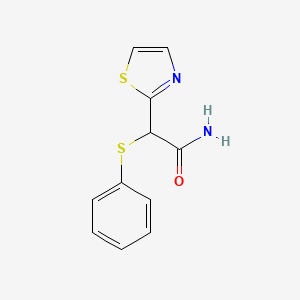
alpha-Phenylthio-2-thiazoleacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha-Phenylthio-2-thiazoleacetamide: is a chemical compound with the molecular formula C11H10N2S2 and a molecular weight of 234.34 g/mol . It belongs to the class of thiazole derivatives, which are known for their diverse biological activities . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Phenylthio-2-thiazoleacetamide typically involves the reaction of 2-thiazoleethanethioamide with a phenyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Wissenschaftliche Forschungsanwendungen
alpha-Phenylthio-2-thiazoleacetamide has several scientific research applications due to its unique chemical structure and reactivity :
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of dyes and chemical reaction accelerators.
Wirkmechanismus
The mechanism of action of alpha-Phenylthio-2-thiazoleacetamide involves its interaction with various molecular targets and pathways . The thiazole ring can participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors. This compound may also interfere with microbial cell wall synthesis, leading to its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness: alpha-Phenylthio-2-thiazoleacetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties compared to other thiazole derivatives .
Eigenschaften
CAS-Nummer |
32081-51-9 |
|---|---|
Molekularformel |
C11H10N2OS2 |
Molekulargewicht |
250.3 g/mol |
IUPAC-Name |
2-phenylsulfanyl-2-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H10N2OS2/c12-10(14)9(11-13-6-7-15-11)16-8-4-2-1-3-5-8/h1-7,9H,(H2,12,14) |
InChI-Schlüssel |
REPXMWRBOBUUCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC(C2=NC=CS2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



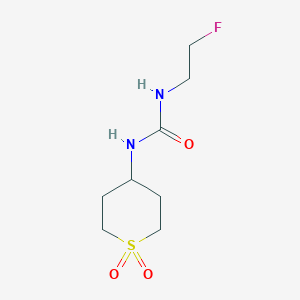
![N,N-Dimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14688851.png)
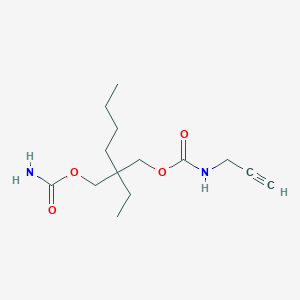

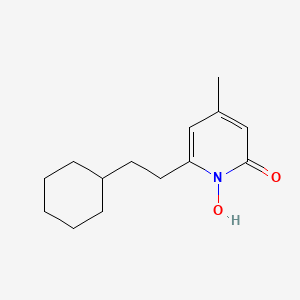
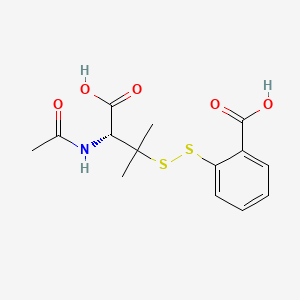
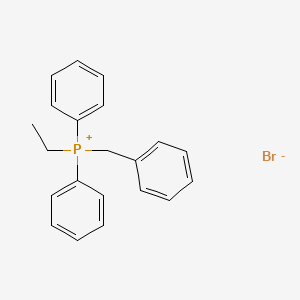
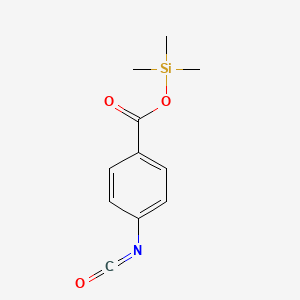

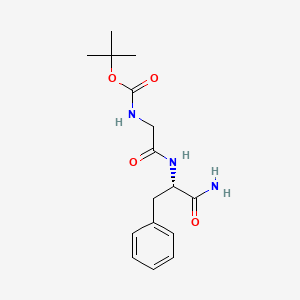
![2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid](/img/structure/B14688925.png)
![8-[(Prop-2-en-1-yl)oxy]octa-1,6-diene](/img/structure/B14688931.png)
